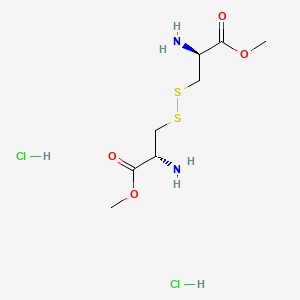

Dimethyl L-Cystine 2HCl

Description

BenchChem offers high-quality Dimethyl L-Cystine 2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl L-Cystine 2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGUPFPCRKKMQ-RUTFAPCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSSC[C@@H](C(=O)OC)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

preliminary studies on Dimethyl L-Cystine 2HCl toxicity

An In-Depth Technical Guide to the Preliminary Toxicological Evaluation of Dimethyl L-Cystine 2HCl

Abstract

This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on Dimethyl L-Cystine 2HCl, a derivative of the amino acid L-Cystine. Given the limited publicly available toxicological data for this specific diester, this guide synthesizes established principles of toxicology, data from structurally related compounds, and regulatory expectations to propose a robust, tiered approach for its initial safety assessment. The intended audience includes researchers, scientists, and drug development professionals who require a practical, scientifically-grounded strategy for evaluating the toxic potential of novel chemical entities. This document details both in vitro and in vivo methodologies, emphasizing the rationale behind experimental choices and the integration of data to build a preliminary toxicity profile.

Introduction: The Imperative for a Structured Toxicological Assessment

Dimethyl L-Cystine 2HCl is the dihydrochloride salt of the dimethyl ester of L-Cystine. As a derivative of a naturally occurring amino acid, it holds potential for various applications in biotechnology and pharmaceuticals, including its use in cell culture and as a precursor for synthesizing other molecules.[1] However, the modification of the carboxyl groups into methyl esters can significantly alter its pharmacokinetic and toxicodynamic properties compared to the parent amino acid, L-Cystine. Therefore, a thorough toxicological evaluation is a critical prerequisite for any further development.

The primary objectives of a preliminary toxicological assessment are to:

-

Identify an initial safe starting dose for potential first-in-human studies.[2]

-

Characterize the nature of any adverse effects and determine the dose-response relationship.

-

Identify potential target organs for toxicity.[2]

-

Establish a foundation for the design of more extensive, long-term toxicity studies.

This guide is structured to provide a logical progression of studies, from initial in vitro screens to preliminary in vivo assessments, ensuring a data-driven approach to safety evaluation.

Foundational Steps: Physicochemical Characterization and In Silico Assessment

Prior to initiating biological testing, a thorough understanding of the test article's physicochemical properties is essential. These properties influence its biological behavior and are critical for proper study design.

Key Physicochemical Parameters:

-

Solubility: To be determined in relevant vehicles (e.g., water, saline, cell culture media) to ensure accurate dose formulation. L-Cystine dihydrochloride is soluble in 2 M HCl.[3]

-

Stability: Stability in the dosing vehicle under the conditions of the experiment must be confirmed.

-

pKa and LogP: These parameters help predict the compound's absorption and distribution characteristics. The calculated log Pow for L-cystine dihydrochloride is -4.34, suggesting low potential for bioaccumulation.

A preliminary in silico toxicological assessment using Quantitative Structure-Activity Relationship (QSAR) models can provide early warnings of potential liabilities, such as mutagenicity or carcinogenicity, by comparing the chemical structure to databases of known toxicants.

In Vitro Toxicity Studies: A Mechanistic First Look

In vitro assays are rapid, cost-effective methods to assess the potential toxicity of a compound at the cellular level. They are crucial for screening and for reducing the number of animals used in subsequent testing.

Cytotoxicity Assessment: Gauging the Impact on Cell Viability

A panel of cytotoxicity assays should be employed to evaluate different mechanisms of cell death across a range of cell types.

Rationale for Experimental Design: The use of multiple assays provides a more complete picture of cytotoxicity, as different assays measure distinct cellular endpoints (e.g., metabolic activity vs. membrane integrity).[4] The selection of cell lines should include both a standard immortalized line (e.g., HeLa) and cell lines relevant to the potential route of administration or predicted target organs (e.g., HepG2 for liver, Caco-2 for intestinal absorption).

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity testing.

Step-by-Step Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of Dimethyl L-Cystine 2HCl in a suitable solvent (e.g., sterile water or PBS) and perform serial dilutions to achieve the desired final concentrations.

-

Treatment: Remove the old media from the cells and add 100 µL of media containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: Screening for DNA Damage

Genotoxicity assays are essential to determine if a compound can cause genetic mutations or chromosomal damage.[5] A standard preliminary screen includes a bacterial reverse mutation assay and an in vitro micronucleus test.

Step-by-Step Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to detect metabolites that may be genotoxic.[5]

-

Exposure: Combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on the test plates and compare them to the spontaneous reversion rate on the negative control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.

In Vivo Preliminary Toxicity Studies: A Whole-System Perspective

In vivo studies are necessary to understand the toxic effects of a compound in a complex biological system. Preliminary studies are designed to determine acute toxicity and to identify a dose range for subsequent, more detailed studies. All animal studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations where applicable.[6]

Acute Oral Toxicity Study

The goal of this study is to determine the short-term toxicity of a single high dose of the compound and to estimate the median lethal dose (LD50). The Up-and-Down Procedure (UDP) or the Acute Toxic Class (ATC) method (OECD Guidelines 425 and 423, respectively) are modern approaches that use fewer animals.

Experimental Design for Acute Oral Toxicity (OECD 423)

Caption: Decision-tree for an acute oral toxicity study (OECD 423).

Step-by-Step Protocol: Acute Oral Toxicity

-

Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent species (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of Dimethyl L-Cystine 2HCl via gavage.

-

Observations: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.

-

Body Weight: Measure the body weight of each animal before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any visible abnormalities in organs and tissues.

Dose Range-Finding (DRF) Repeated Dose Study

A 14-day repeated-dose study is conducted to gather preliminary information on the toxicological profile after repeated exposure and to help select dose levels for longer-term sub-chronic studies.

Step-by-Step Protocol: 14-Day DRF Study

-

Animal Model: Use both male and female rodents (e.g., Wistar rats).

-

Dose Groups: Typically includes a control group (vehicle only) and at least three dose groups (low, medium, and high). The high dose should be selected to produce some evidence of toxicity, but not significant mortality.

-

Administration: Administer the test article daily for 14 days via the intended clinical route (e.g., oral gavage).

-

Clinical Monitoring: Conduct daily observations for clinical signs of toxicity. Measure body weight and food consumption regularly.

-

Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.

-

Histopathology: Conduct a full necropsy and collect major organs and tissues. While a full histopathological examination may be reserved for longer studies, at a minimum, the organs of animals in the high-dose and control groups should be examined microscopically. Studies on L-cysteine have shown potential toxicological effects on the kidney and stomach, which should be priority organs for examination.[7][8]

Data Summary and Interpretation

All quantitative data should be summarized in tables for clear comparison between dose groups.

Table 1: Example Data Summary for In Vitro Cytotoxicity

| Cell Line | Assay | Endpoint | IC50 Value (µM) |

| HeLa | MTT | Metabolic Activity | [Insert Value] |

| HeLa | LDH | Membrane Integrity | [Insert Value] |

| HepG2 | MTT | Metabolic Activity | [Insert Value] |

| HepG2 | LDH | Membrane Integrity | [Insert Value] |

Table 2: Example Data Summary for a 14-Day DRF Study

| Parameter | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |

| Body Weight Change (g) | ||||

| Male | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |

| Female | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |

| Key Clinical Chemistry | ||||

| ALT (U/L) | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |

| BUN (mg/dL) | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |

| Key Histopathology Findings | No significant findings | No significant findings | [e.g., Mild tubular degeneration in kidney] | [e.g., Moderate tubular necrosis in kidney] |

| * Statistically significant difference from control (p < 0.05) |

Conclusion and Path Forward

The preliminary toxicity studies outlined in this guide provide a critical foundation for the safety assessment of Dimethyl L-Cystine 2HCl. The integrated results from in vitro and in vivo assays will establish a preliminary toxicity profile, identify potential target organs, and inform the design of subsequent, more comprehensive non-clinical studies (e.g., 90-day sub-chronic toxicity, reproductive toxicity). This structured, data-driven approach is essential for navigating the regulatory landscape and advancing the development of new chemical entities in a safe and scientifically robust manner.

References

- In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a - bioRxiv. (2024-02-28).

-

Shibui, Y., Sakai, R., Manabe, Y., & Masuyama, T. (2017). Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Journal of Toxicologic Pathology, 30(3), 217–229. Retrieved from [Link]

-

Shibui, Y., Sakai, R., Manabe, Y., & Masuyama, T. (2017). Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Journal of Toxicologic Pathology, 30(3), 217-229. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine.

- L-Cystine HCl Safety Data Sheet. (2009-01-23).

-

Zhang, Y., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 12(1), 169. Retrieved from [Link]

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: L-Cystine dihydrochloride.

- Australian Government Department of Health. (2019). Cysteine and its salts: Human health tier II assessment.

- Spectrum Chemical Mfg. Corp. (2003-01-20). Material Safety Data Sheet: L-Cystine.

-

Shibui, Y., et al. (2017). Comparisons of L-cysteine and D-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Journal of Toxicologic Pathology, 30(3), 217-229. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

Isquith, A., Matheson, D., & Slesinski, R. (1988). Genotoxicity studies on selected organosilicon compounds: in vitro assays. Food and Chemical Toxicology, 26(3), 255-261. Retrieved from [Link]

- Pacific BioLabs. (n.d.). Preclinical Toxicology.

-

Pfaller, W., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]

-

Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc - Inhibition. (2021-10-19). Semantic Scholar. Retrieved from [Link]

-

Li, A. P., et al. (2024). Assessment of genotoxic potential of fragrance materials in the chicken egg assays. Environmental and Molecular Mutagenesis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

- Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 7. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dimethyl L-Cystine 2HCl in Growth Media

Introduction: Overcoming the Cysteine Challenge in Modern Cell Culture

In the realm of biopharmaceutical production and cell-based research, the consistent and optimal delivery of essential nutrients is paramount to achieving high cell viability, robust growth, and maximal protein titers. L-cysteine, a semi-essential sulfur-containing amino acid, is a critical component of all chemically defined cell culture media. It serves as a fundamental building block for protein synthesis and, crucially, is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[1][2]

However, the direct use of L-cysteine and its oxidized dimer, L-cystine, in liquid media formulations presents significant and long-standing challenges for process development and manufacturing:

-

L-Cysteine Instability: The free thiol group in L-cysteine is highly reactive and readily undergoes auto-oxidation to form L-cystine, a reaction catalyzed by trace metals often present in media.[3] This instability complicates the formulation of stable, long-lasting liquid media and feeds.

-

L-Cystine Insolubility: While more stable, L-cystine suffers from extremely poor solubility at neutral physiological pH, with a tendency to precipitate at concentrations above 1 mM.[4] This solubility bottleneck severely limits the ability to create highly concentrated, pH-neutral feed streams, a cornerstone of modern fed-batch and perfusion processes.

To circumvent these issues, bioprocess scientists have traditionally resorted to cumbersome workarounds, such as using separate alkaline feed streams for L-cystine and L-tyrosine. This approach increases process complexity, introduces risks of pH spikes that can negatively impact cell health and product quality, and can lead to precipitation upon mixing in the bioreactor.[4]

Dimethyl L-Cystine 2HCl (L-Cystine Dimethyl Ester Dihydrochloride) emerges as a scientifically engineered solution designed to overcome these fundamental limitations. By masking the carboxyl groups through esterification, this derivative achieves significantly enhanced solubility and stability at neutral pH, while being readily metabolized by cells to provide a sustained intracellular supply of L-cysteine.

This document provides a comprehensive guide to the scientific rationale, technical advantages, and detailed protocols for the effective use of Dimethyl L-Cystine 2HCl as a superior cysteine source in research and bioproduction cell culture applications.

Chemical and Physical Properties

A clear understanding of the molecule's properties is foundational to its effective application. Dimethyl L-Cystine 2HCl is the dihydrochloride salt of the dimethyl ester of L-cystine.

| Property | L-Cysteine | L-Cystine | Dimethyl L-Cystine 2HCl |

| Molecular Formula | C₃H₇NO₂S | C₆H₁₂N₂O₄S₂ | C₈H₁₆N₂O₄S₂ · 2HCl |

| Molecular Weight | 121.16 g/mol | 240.30 g/mol | 341.28 g/mol |

| CAS Number | 52-90-4 | 56-89-3 | 32854-09-4 |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder |

| Solubility in Water (Neutral pH) | High | Very Low (~0.11 mg/mL)[1] | High |

| Stability in Solution | Low (readily oxidizes) | High (but prone to precipitation) | High |

Mechanism of Action: A Pro-Drug Approach to Cysteine Delivery

Dimethyl L-Cystine 2HCl functions as a highly effective pro-drug, delivering cysteine to the intracellular environment in a controlled manner. The proposed metabolic pathway is a logical sequence of cellular uptake and enzymatic cleavage.

-

Enhanced Media Stability: The esterified carboxyl groups and dihydrochloride salt form confer high solubility and stability in neutral pH liquid media, preventing precipitation in concentrated feed solutions.

-

Cellular Uptake: The molecule is transported into the cell. While specific transporters for this exact molecule are not fully elucidated, cells possess a variety of amino acid and peptide transporters, and the increased lipophilicity from the methyl esters may facilitate membrane passage.

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterase enzymes rapidly hydrolyze the methyl ester bonds, releasing L-cystine.

-

Reduction to L-Cysteine: The released L-cystine is then reduced to two molecules of L-cysteine by intracellular enzymes like thioredoxin reductase or via reaction with glutathione.

-

Metabolic Integration: The liberated L-cysteine joins the intracellular pool, where it is utilized for two primary purposes:

-

Protein Synthesis: Incorporation into newly synthesized proteins, including monoclonal antibodies (mAbs).

-

Glutathione (GSH) Synthesis: Serving as the rate-limiting substrate for the synthesis of GSH, which is critical for mitigating oxidative stress.

-

Figure 2. Workflow for preparing a 147 mM Dimethyl L-Cystine 2HCl stock solution.

Protocol 2: Basal Medium Supplementation for Batch and Fed-Batch Cultures

This protocol describes how to replace L-cystine in a basal medium formulation with Dimethyl L-Cystine 2HCl.

Principle:

The goal is to replace the molar equivalent of L-cystine in your current basal medium. For example, a typical CHO medium might contain ~1 mM L-cystine.

Procedure:

-

Prepare Cysteine/Cystine-Free Basal Medium: Start with a custom formulation or a commercial basal medium that lacks L-cysteine and L-cystine.

-

Calculate Required Volume: Determine the target final concentration. For a 1 mM final concentration in 1 L of medium, you will need:

-

V₁M₁ = V₂M₂

-

V₁ * (147 mM) = (1000 mL) * (1 mM)

-

V₁ = 1000 / 147 ≈ 6.8 mL

-

-

Supplementation: Aseptically add 6.8 mL of the 147 mM sterile stock solution (from Protocol 1) to 993.2 mL of the cysteine/cystine-free basal medium.

-

Equilibration: Gently mix the final medium and allow it to equilibrate before use.

Protocol 3: Application in a Fed-Batch Process

This protocol provides a starting point for using Dimethyl L-Cystine 2HCl in a concentrated feed medium for a typical CHO fed-batch process.

Principle:

The high solubility allows for the creation of a single, pH-neutral, concentrated feed, simplifying the feeding regimen. The concentration should be optimized to meet the cell-specific consumption rate. A typical starting point is to provide a cysteine-equivalent concentration of 2-8 mM in the final culture volume over the course of the feed.

Example Feed Formulation:

-

Start with a Cysteine/Cystine-Free Feed Base: Use your established concentrated feed formulation, omitting L-cysteine and L-cystine.

-

Add Dimethyl L-Cystine 2HCl: Supplement the feed base with the sterile stock solution (from Protocol 1) to achieve a final concentration that will deliver the desired amount of cysteine over the feeding schedule. For example, to achieve a final concentration of 4 mM in a 1L bioreactor with a total feed volume of 200 mL, the feed concentrate would need to contain 20 mM Dimethyl L-Cystine 2HCl.

-

Combine with Other Derivatives (Optional): This single-feed strategy is also compatible with other highly soluble amino acid derivatives, such as phosphotyrosine disodium salt, to replace L-tyrosine. [5]4. Feeding Strategy: Implement your standard fed-batch strategy (e.g., daily bolus feeds or continuous perfusion). Monitor cell growth, viability, and key metabolites to further optimize the feed rate.

Self-Validating System: Analytical Monitoring and Optimization

To ensure trustworthiness and successful implementation, every protocol should be a self-validating system. Key analytical readouts are essential for confirming the efficacy of Dimethyl L-Cystine 2HCl and for process optimization.

| Parameter | Analytical Method | Purpose | Expected Outcome |

| Cell Growth & Viability | Automated Cell Counter (e.g., Vi-CELL) | Assess overall culture health and performance. | Maintained or improved viable cell density and culture duration compared to control. |

| Product Titer | HPLC (Protein A), ELISA, or Octet | Quantify recombinant protein production. | Maintained or increased final product titer. |

| Intracellular Glutathione | Commercial GSH/GSSG Assay Kits, LC-MS/MS | Directly measure the impact on the cell's antioxidant capacity. | Increased ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). |

| Reactive Oxygen Species (ROS) | Flow Cytometry with fluorescent probes (e.g., CellROX, DCFDA) | Quantify intracellular oxidative stress levels. | Reduced mean fluorescence intensity, indicating lower ROS levels. |

| Product Quality | cIEF, IEX-HPLC, CE-SDS | Monitor charge variants, aggregation, and fragmentation. | Reduction in acidic charge variants and other oxidation-related product heterogeneities. |

| Spent Media Analysis | HPLC, UPLC-MS | Monitor nutrient consumption and metabolite production. | Confirm consumption of the derivative and assess overall metabolic state. |

Conclusion

Dimethyl L-Cystine 2HCl represents a significant advancement in cell culture media supplementation, directly addressing the core challenges of instability and insolubility associated with traditional cysteine and cystine sources. Its superior chemical properties enable the simplification of bioprocesses through the use of stable, pH-neutral, and highly concentrated single-feed strategies. By ensuring a reliable and sustained intracellular supply of L-cysteine, this derivative is expected to enhance cellular antioxidant capacity, reduce oxidative stress, and ultimately improve both the yield and quality of recombinant protein products. The protocols and analytical strategies outlined in this document provide a robust framework for researchers and drug development professionals to successfully integrate this powerful tool into their cell culture platforms, paving the way for more efficient, consistent, and scalable biomanufacturing processes.

References

-

Evonik. "Solving the solubility and stability challenges of L-cystine in cell culture media." Evonik.[Link]

-

PubChem. "Cystine dimethyl ester dihydrochloride." National Center for Biotechnology Information.[Link]

-

Steinherz, R., et al. "Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester." Proceedings of the National Academy of Sciences, 1982. [Link]

-

HiMedia Laboratories. "L-Cystine." HiMedia Laboratories.[Link]

-

Chevallier, V., et al. "Use of novel cystine analogs to decrease oxidative stress and control product quality." Journal of Biotechnology, 2021. [Link]

-

Hecklau, C., et al. "S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity via anti-oxidant activity." Journal of Biotechnology, 2016. [Link]

-

Zimmer, A., et al. "Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity." BMC Proceedings, 2015. [Link]

Sources

- 1. L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications [cellandgene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. himedialabs.com [himedialabs.com]

- 5. Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability Profiling of Dimethyl L-Cystine 2HCl in Solution

Executive Summary

Dimethyl L-Cystine dihydrochloride (CAS 32854-09-4) is the dimethyl ester derivative of the disulfide amino acid L-cystine.[1][] Widely used in peptide synthesis and as a cellular delivery vehicle for cystine, its utility is governed by its stability in solution.[]

This guide provides a rigorous protocol for quantifying the stability of Dimethyl L-Cystine 2HCl.[] Unlike free amino acids, the ester moieties render this compound highly susceptible to hydrolysis in neutral-to-alkaline aqueous environments, while the disulfide bond remains sensitive to redox conditions .[]

Key Stability Risks:

-

Ester Hydrolysis: Rapid conversion to Monomethyl L-Cystine and L-Cystine at pH > 6.0.[]

-

Disulfide Exchange: Scrambling in the presence of free thiols.

-

Racemization: Possible at high pH, leading to loss of stereochemical purity.[]

Chemical Identity & Degradation Mechanisms[2][3][4]

Understanding the degradation pathway is essential for selecting the correct analytical markers.

Physicochemical Properties[2]

-

Formula:

-

MW: 341.28 g/mol [1][]

-

Solubility: Highly soluble in water (acidic pH) and DMSO; moderately soluble in methanol.[]

-

Native pH: Aqueous solutions of the 2HCl salt are acidic (~pH 2.0–3.0), conferring inherent stability.

Degradation Pathways

The primary instability mechanism in aqueous buffers is base-catalyzed ester hydrolysis .[]

Pathway Visualization (DOT):

Figure 1: Stepwise hydrolysis of Dimethyl L-Cystine to L-Cystine. Rate constants

Analytical Method Development (HPLC-UV)

The following High-Performance Liquid Chromatography (HPLC) method separates the parent diester from its mono-ester and free acid degradation products.

Chromatographic Conditions

-

System: HPLC with binary gradient pump and UV/PDA detector.[]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[] Note: A polar-embedded group is advantageous for retaining the polar degradation products.[]

-

Wavelength: 210 nm (Primary) and 254 nm (Reference).[] The disulfide bond and carbonyls absorb weakly; 210 nm is critical for sensitivity.

-

Temperature: 25°C.

-

Flow Rate: 1.0 mL/min.[]

-

Injection Volume: 10–20 µL.

Mobile Phase Strategy

Acidic mobile phases are required to suppress ionization of the carboxylic acids (improving retention) and to stabilize the ester during the run.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[]

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Table:

| Time (min) | % A (Water) | % B (ACN) | Event |

| 0.0 | 98 | 2 | Equilibration |

| 2.0 | 98 | 2 | Isocratic Hold (Retain Cystine) |

| 12.0 | 60 | 40 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 17.0 | 98 | 2 | Re-equilibration |

| 22.0 | 98 | 2 | End |

Standard Preparation

-

Stock Solution: Dissolve Dimethyl L-Cystine 2HCl in 0.1 M HCl to a concentration of 1 mg/mL. Crucial: Do not use water or PBS for the stock, as the pH may rise enough to start slow degradation.

-

Calibration Standards: Dilute Stock with Mobile Phase A to 10, 50, 100, 250, and 500 µg/mL.

Stability Profiling Protocol

This protocol measures the degradation rate constant (

Experimental Workflow (DOT)

Figure 2: Kinetic stability workflow ensuring accurate time-point capture.

Reagents

-

Buffer A (pH 1.2): 0.1 N HCl (Simulated Gastric Fluid).[]

-

Buffer B (pH 7.4): 10 mM Phosphate Buffered Saline (PBS).[] Note: Avoid high concentrations of nucleophilic buffers (like Tris) which can catalyze ester hydrolysis.

-

Quenching Solution: 5% TFA or 1 M HCl.

Step-by-Step Procedure

-

Pre-heating: Pre-warm 10 mL of Buffer A and Buffer B to 37°C in a water bath.

-

Initiation: Spike 100 µL of Dimethyl L-Cystine Stock (10 mg/mL in 0.01 M HCl) into 9.9 mL of the pre-warmed buffers.

-

Target Initial Concentration (

): 100 µg/mL.[] -

Vortex immediately.

-

-

T0 Sampling: Immediately remove 500 µL, transfer to a vial containing 500 µL Quenching Solution , and vortex. This is Time 0.

-

Time Course: Repeat sampling at T = 15, 30, 60, 120, 240, and 360 minutes.

-

Tip: For pH 7.4, sampling may need to be more frequent (every 5-10 mins) as esters hydrolyze rapidly.[]

-

-

Analysis: Inject 20 µL of quenched samples onto the HPLC.

Data Analysis & Calculations

Peak Identification

-

L-Cystine (Degradant): Elutes early (near void volume) due to high polarity.[]

-

Monomethyl L-Cystine: Elutes in the middle.[]

-

Dimethyl L-Cystine (Parent): Elutes last (most hydrophobic).[]

Kinetic Calculation

Ester hydrolysis typically follows pseudo-first-order kinetics when the buffer capacity is high (pH remains constant).[]

-

Plot Data: Plot

vs. Time (minutes). -

Determine Rate Constant (

): The slope of the linear regression line is -

Calculate Half-Life (

):

Example Data Table Structure:

| Time (min) | Area (Parent) | % Remaining | ln(% Remaining) | Appearance of Degradants |

| 0 | 15000 | 100% | 4.605 | None |

| 30 | 12500 | 83.3% | 4.422 | Monomethyl ester detected |

| 60 | 10000 | 66.6% | 4.199 | Mono + Free Cystine |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Rapid Degradation at T=0 | Stock solution pH was too high. | Prepare stock in 0.1 M HCl. Keep on ice. |

| Poor Peak Shape (Tailing) | Interaction with silanols on column.[] | Ensure TFA is present in mobile phase.[] Increase TFA to 0.15% if necessary. |

| No Retention of Cystine | Column is too hydrophobic (pure C18).[] | Use a "Polar Embedded" C18 or start gradient at 0% organic (100% aqueous).[] |

| Baseline Drift | UV absorption of TFA.[] | Use high-quality TFA or switch to Phosphoric Acid (if not using MS).[] |

References

-

Sigma-Aldrich. Product Information: L-Cystine dimethyl ester dihydrochloride.[1][]Link[]

-

PubChem. Compound Summary: Cystine dimethyl ester dihydrochloride.[1][][3] National Library of Medicine.[][4] Link[]

-

Biotage. Stability of Amino Acid Solutions.[][5] (General guidance on amino acid ester stability). Link

-

Sielc Technologies. HPLC Method for Analysis of Cysteine and Cystine.[] (Methodology basis). Link

Sources

analytical techniques for detecting Dimethyl L-Cystine 2HCl metabolites

An authoritative guide to the bioanalysis of Dimethyl L-Cystine 2HCl, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of analytical techniques and detailed protocols for the detection and quantification of its metabolites. As a prodrug of L-Cystine, understanding its metabolic fate is critical for pharmacokinetic, pharmacodynamic, and toxicological assessments. This application note emphasizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical tool due to its superior sensitivity and selectivity, while also exploring Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for complementary analyses.

Introduction: The Analytical Challenge of Dimethyl L-Cystine 2HCl

Dimethyl L-Cystine Dihydrochloride is the methyl ester form of L-Cystine. In biological systems, it is anticipated to undergo rapid hydrolysis by esterase enzymes to release L-Cystine and methanol. The primary analytical objective is therefore the quantification of L-Cystine and the identification of its subsequent metabolites.

The analysis of L-Cystine and its related thiol-containing metabolites presents significant challenges due to their intrinsic reactivity and instability.[1] The thiol group of cysteine is readily oxidized to form the disulfide bond of cystine, and this redox equilibrium is a critical aspect of cellular homeostasis.[1] Therefore, analytical methods must be robust enough to preserve the native state of these compounds during sample collection, preparation, and analysis.

Expected Primary Metabolic Pathway:

The core metabolic conversion is the hydrolysis of the ester linkages.

-

Dimethyl L-Cystine -> L-Cystine + 2 CH₃OH

Following this initial step, L-Cystine enters the endogenous amino acid pool and is subject to a complex network of metabolic pathways, including:

-

Reduction to L-Cysteine: The disulfide bond of L-Cystine is reduced to form two molecules of L-Cysteine.

-

Transsulfuration Pathway: L-Cysteine can be converted to other sulfur-containing compounds.

-

Condensation Reactions: L-Cysteine can react with endogenous aldehydes to form metabolites such as thiazolidine-4-carboxylic acid (T4C) and its derivatives.[2]

This guide focuses on providing validated, trustworthy protocols to accurately quantify the parent compound's conversion to L-Cystine and to identify related metabolic products.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the definitive tool for analyzing drug metabolites, offering unparalleled sensitivity and selectivity.[3] For Dimethyl L-Cystine and its primary metabolite L-Cystine, High-Resolution Accurate Mass (HRAM) LC/MS provides excellent performance for quantification and allows for retrospective data mining to identify other potential metabolites.[4][5]

Principle of the Assay

This method involves the extraction of the analyte from a biological matrix (e.g., plasma, urine, cell lysate), followed by chromatographic separation using HPLC and subsequent detection and quantification by tandem mass spectrometry. To counteract the instability of thiol groups, a critical step of derivatization with an alkylating agent like N-ethylmaleimide (NEM) is incorporated to "trap" free cysteine, preventing its artificial oxidation to cystine during sample workup.[1][6] An isotopically labeled internal standard (IS), such as d4-Cystine, is used to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation.[5][6]

Experimental Workflow: LC-MS/MS

The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution to ensure data integrity.

Caption: LC-MS/MS workflow for Dimethyl L-Cystine metabolite analysis.

Detailed Protocol: LC-MS/MS Quantification of L-Cystine

This protocol is adapted from established methods for cystine quantification in biological matrices.[6]

2.3.1. Materials and Reagents

-

Dimethyl L-Cystine 2HCl Reference Standard

-

L-Cystine Reference Standard

-

d4-Cystine (Internal Standard)

-

N-ethylmaleimide (NEM)

-

Acetonitrile (ACN), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Formic Acid (FA), LC-MS Grade

-

Ultrapure Water

-

Biological Matrix (e.g., human plasma)

2.3.2. Sample Preparation Protocol

The critical first step is to prevent the artificial oxidation of free cysteine present in the sample into cystine, which would falsely elevate the measured concentration of the metabolite.

-

Thiol Quenching: To a 30 µL aliquot of the biological sample (e.g., plasma, cell lysate), immediately add 30 µL of freshly prepared NEM solution.[6] This step alkylates free thiol groups.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 2 µM d4-Cystine in water) to each sample.[5][6]

-

Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.[6] This is a simple and effective "matrix scavenging" technique.[7]

-

Vortex & Centrifuge: Vortex the mixture vigorously for 5 minutes. Centrifuge at high speed (e.g., 30,000 x g) for 5 minutes at 4°C.[6]

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Final Centrifugation: Centrifuge one last time to pellet any remaining particulates before transferring the supernatant to an HPLC vial for analysis.

2.3.3. LC-MS/MS Instrumentation and Conditions

These parameters serve as a starting point and must be optimized for the specific instrument used.

| Parameter | Recommended Setting | Causality and Rationale |

| HPLC System | Agilent 1290 Infinity LC or equivalent[5] | A high-performance system is required for reproducible retention times and efficient separation from matrix components. |

| Column | Reversed-Phase C18 (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm)[8] | C18 columns provide excellent retention and separation for polar molecules like amino acids in reversed-phase chromatography. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier aids in protonation of the analytes, which is essential for positive ion electrospray ionization (ESI+). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase HPLC, providing good elution strength for the analytes. |

| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min. | A gradient is necessary to elute the polar analytes from the C18 column and clean the column of more hydrophobic matrix components. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical scale LC-MS. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overloading. |

| Mass Spectrometer | Agilent 6530 Q-TOF or equivalent Triple Quadrupole[5] | A high-resolution or tandem mass spectrometer is essential for the selectivity and sensitivity needed for bioanalysis.[3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is the standard ionization technique for polar, non-volatile molecules. Positive mode is chosen due to the basic amine groups on the analytes. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. |

| MRM Transitions | L-Cystine: m/z 241.0 -> 74.1d4-Cystine (IS): m/z 245.0 -> 76.1Dimethyl L-Cystine: (To be determined) | These transitions are highly specific fingerprints for the molecules, ensuring that the signal is from the analyte of interest and not background noise. |

2.3.4. Method Validation

Any bioanalytical method must be validated to ensure its reliability.[9] Validation should be performed according to FDA guidelines and assess the following parameters.[10][11][12]

| Validation Parameter | Description |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Achieved through chromatography and specific MRM transitions. |

| Linearity | The range over which the instrument response is directly proportional to the analyte concentration. A calibration curve should be prepared with at least 6 non-zero standards.[5] |

| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter among a series of measurements. Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations.[6] |

| Recovery | The efficiency of the extraction process, determined by comparing the response of an analyte extracted from the matrix to the response of a pure standard.[6] |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure standard. |

| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage). |

| LOD & LOQ | Limit of Detection (LOD) is the lowest concentration that can be reliably detected. Limit of Quantification (LOQ) is the lowest concentration that can be accurately quantified. |

Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for amino acid analysis, but it requires a crucial derivatization step to make the polar, non-volatile amino acids suitable for gas chromatography.[13]

Principle and Rationale

The high polarity of Dimethyl L-Cystine and its metabolites prevents direct analysis by GC.[13] Derivatization replaces the active hydrogens on the amine and carboxylic acid groups with nonpolar moieties, increasing volatility. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and robust method.[14]

GC-MS Derivatization and Analysis Workflow

Caption: GC-MS workflow including the critical derivatization step.

Protocol: GC-MS Analysis with Silylation

-

Sample Preparation: Follow the extraction protocol (steps 1-6) as described in the LC-MS/MS section (2.3.2). The dried extract is the starting point.

-

Derivatization:

-

To the dried sample extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

-

Cap the vial tightly and heat at 100°C for 30 minutes to ensure complete derivatization.[15]

-

Cool the sample to room temperature before analysis.

-

-

GC-MS Parameters:

-

GC System: Agilent 7890B or equivalent.

-

Column: A low-polarity column such as a 5% phenyl methylpolysiloxane (e.g., TRACE TR-5, SLB-5ms).[13]

-

Injector: Splitless mode at 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS System: Agilent 5977B or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for identification, and quantification can be achieved using selected ion monitoring (SIM).[15]

Structural Elucidation with NMR Spectroscopy

While LC-MS and GC-MS are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural identification of unknown metabolites.[16] If novel metabolites of Dimethyl L-Cystine are suspected, NMR is the tool of choice.

-

Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.[17]

-

Application: 1D ¹H NMR can provide an initial profile of metabolites in a sample. For more complex mixtures, 2D NMR experiments like COSY (Correlation Spectroscopy) are vital for determining which protons are coupled, helping to piece together the structure of a molecule.[16]

-

Strength: NMR is non-destructive and highly quantitative without the need for identical standards, making it ideal for identifying completely novel structures.[18] The combination of NMR for structural information and MS for providing a molecular formula is a highly efficient strategy for metabolite identification.[17]

Conclusion

The robust and sensitive analysis of Dimethyl L-Cystine 2HCl and its metabolites is crucial for its development as a therapeutic agent. A well-validated LC-MS/MS method stands as the gold standard for quantification in complex biological matrices, providing the necessary accuracy, precision, and throughput. The protocol detailed herein, which includes critical steps for sample stabilization and the use of an internal standard, provides a solid foundation for researchers. Complementary techniques such as GC-MS offer a viable alternative for quantification, while NMR spectroscopy remains the most powerful tool for the definitive structural elucidation of novel metabolites. Adherence to rigorous validation standards is paramount to ensure that the data generated is reliable and can confidently support drug development decisions.

References

- Quantitation of L-cystine in Food Supplements and Additives Using 1 H qNMR: Method Development and Application. (2023). MDPI.

- Best practices for cysteine analysis. (n.d.). Science Exploration Press.

- HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. (n.d.). SIELC Technologies.

- Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks.

- Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. (n.d.). LabRulez LCMS.

- Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. (n.d.). Agilent.

- Bioanalytical Sample Preparation. (n.d.). Biotage.

- DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. (2025). ResearchGate.

- Bioanalytical sample preparation. (n.d.). Biotage.

- Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process. (n.d.). Google Patents.

- Simultaneous determination of cysteine, cystine and 18 other amino acids in various matrices by high-performance liquid chromatography. (2018). ResearchGate.

- Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. (n.d.). PubMed Central.

- Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. (n.d.). PMC - NIH.

- A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. (n.d.). PMC - NIH.

- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.

- Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA.

- GC Analysis of Derivatized Amino Acids. (n.d.). Thermo Fisher Scientific.

- Validation of bioanalytical methods - Highlights of FDA's guidance. (2025). ResearchGate.

- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). NIH.

- Automated GC-MS analysis of free amino acids in biological fluids. (2008). PubMed.

- NMR Spectroscopy for Metabolomics Research. (1989). MDPI.

- FDA Revises Guidance on Safety Testing of Drug Metabolites. (n.d.). RAPS.

- A typical GC/MS profile for the analysis of an amino acid standard... (n.d.). ResearchGate.

- Metabolomic analysis. (A) Cysteine and its related molecules in E.... (n.d.). ResearchGate.

- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI.

- FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy.

- Studying Metabolism by NMR-Based Metabolomics. (2022). Frontiers.

- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.

Sources

- 1. Best practices for cysteine analysis [sciexplor.com]

- 2. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. technologynetworks.com [technologynetworks.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. agilent.com [agilent.com]

- 6. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

- 12. propharmagroup.com [propharmagroup.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 18. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Addressing Cytotoxicity of Dimethyl L-Cystine 2HCl in Primary Cells

Welcome to the technical support guide for researchers utilizing Dimethyl L-Cystine 2HCl in primary cell culture. As Senior Application Scientists, we understand the delicate balance required to work with primary cells and the challenges that can arise when introducing new reagents. This guide is designed to provide in-depth troubleshooting strategies and clear, actionable protocols to help you navigate and resolve issues of cytotoxicity, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl L-Cystine 2HCl and why is it used in cell culture?

Dimethyl L-Cystine 2HCl is a more soluble and cell-permeable derivative of L-cystine, an essential amino acid. L-cystine itself has very low solubility in culture media at neutral pH.[1][2] The dimethyl ester form allows for efficient delivery of cystine into cells, where it is converted to cysteine. Cysteine is a critical component for the synthesis of proteins and, most importantly, glutathione (GSH), the primary intracellular antioxidant.[1][3] This makes it a vital supplement for maintaining redox homeostasis and cell health, particularly in demanding culture systems.

Q2: I've observed significant cell death after adding Dimethyl L-Cystine 2HCl. What is the likely cause?

The cytotoxicity of Dimethyl L-Cystine 2HCl in sensitive primary cells often stems from a few key factors:

-

High Concentration: The compound can be toxic at excessive concentrations.

-

Acidification of Media: As a dihydrochloride salt, dissolving it in media can lower the pH, stressing the cells.[4]

-

Oxidative Stress: Rapid intracellular conversion to cysteine can, paradoxically, lead to the generation of reactive oxygen species (ROS) if not properly managed by the cell's antioxidant systems.[1][5]

-

Lysosomal Accumulation: The ester form facilitates high intracellular accumulation, potentially leading to cystine buildup within lysosomes, causing lysosomal stress and distension.[6]

Q3: What are the initial visual signs of cytotoxicity I should look for in my primary cells?

Common morphological changes indicating cytotoxicity include:

-

Rounding up and detachment of adherent cells.

-

Appearance of cytoplasmic vacuoles.

-

Increased number of floating, dead cells or cellular debris.

-

A "grainy" or irregular cell membrane appearance under a phase-contrast microscope.

-

Slower proliferation rate compared to untreated control cultures.[7]

Q4: How does Dimethyl L-Cystine 2HCl differ from L-Cysteine or L-Cystine?

-

L-Cysteine: The reduced form of the amino acid. While soluble, it is unstable in culture media and can rapidly oxidize, generating toxic radicals.[1]

-

L-Cystine: The oxidized, disulfide-linked dimer of two cysteine molecules. It is more stable but has very poor solubility at neutral pH.[2]

-

Dimethyl L-Cystine 2HCl: An esterified and salt form of L-Cystine. This modification significantly increases solubility and enhances its ability to cross the cell membrane. Intracellular esterases then cleave the methyl groups, releasing L-cystine.

Troubleshooting Guides

Problem 1: Acute Cytotoxicity - Rapid Cell Death Observed Within Hours of Treatment

Q: My primary cells are dying rapidly after I add Dimethyl L-Cystine 2HCl. How can I fix this?

A: This acute response is typically due to supraphysiological concentrations or drastic changes in the culture environment. Let's break down the likely causes and solutions.

Possible Cause A: Concentration is Too High

Primary cells are far more sensitive than immortalized cell lines. A concentration that is well-tolerated by a CHO or HEK293 cell line could be highly toxic to primary hepatocytes or neurons.

Solution: Perform a Dose-Response Titration. You must empirically determine the optimal, non-toxic concentration for your specific primary cell type.

-

Actionable Step: Follow the detailed protocol below for "Determining the Optimal Working Concentration."

-

Expert Insight: Start with a very low concentration (e.g., 10-25 µM) and titrate up to the concentration suggested in the literature, which is often around 0.25 mM for loading studies.[6] The physiological concentration of L-cystine in human plasma is approximately 80 µM, which can be a good starting point for supplementation studies.[8]

Possible Cause B: pH Shift in Culture Medium

Dimethyl L-Cystine 2HCl is acidic. Adding a concentrated, unbuffered stock solution directly to your culture can cause a rapid drop in pH, shocking and killing the cells.

Solution: pH-Neutralize Your Stock Solution or Use a Buffered Diluent.

-

Actionable Step 1 (Preparation): When preparing your stock solution, dissolve the compound in a sterile, buffered solution like HEPES-buffered saline or your complete culture medium. You can also carefully adjust the pH of a concentrated aqueous stock to ~7.2-7.4 with NaOH before filter sterilizing.

-

Actionable Step 2 (Application): When adding the compound to your culture, use a high-volume dilution. For example, add 10 µL of a 100X stock to 1 mL of medium, rather than 1 µL of a 1000X stock. This allows the bicarbonate buffering system of your medium to cope more effectively.

-

Expert Insight: Always check the pH of your final culture medium after adding the compound, especially when conducting initial range-finding experiments. A pH meter or sterile pH strips can be used on a sample of the medium.

Possible Cause C: Oxidative Burst from Cysteine/Cystine Dysregulation

While a source of cysteine for antioxidant glutathione synthesis, an excessive influx can overwhelm the cell's metabolic capacity, leading to the production of ROS and inducing apoptosis.[5][9]

Solution: Co-supplement with Pyruvate. Sodium pyruvate can protect cells from cysteine-induced toxicity. It is thought to form a reversible, non-toxic complex with cysteine, which is more resistant to oxidation.[10]

-

Actionable Step: Supplement your culture medium with 1-5 mM sodium pyruvate. Many commercial media formulations already contain pyruvate, but adding more can be beneficial. In one study, 5 mM pyruvate was shown to eliminate the toxicity of 1 mM cysteine.[10]

-

Expert Insight: This is particularly important for primary cell types with high metabolic rates or those that are especially sensitive to oxidative stress.

Summary Table for Acute Cytotoxicity

| Possible Cause | Key Indicator | Recommended Solution |

| High Concentration | Rapid, widespread cell death. | Perform a dose-response titration (see Protocol 1). |

| Media Acidification | Yellowing of phenol red indicator. | pH-adjust stock solution; use buffered diluents. |

| Oxidative Stress | Apoptotic morphology (blebbing). | Co-supplement with 1-5 mM sodium pyruvate. |

Problem 2: Chronic Cytotoxicity - Gradual Decline in Cell Health and Proliferation

Q: My cells look fine initially, but after 24-48 hours, they stop dividing and viability drops. What's happening?

A: This delayed response often points to a disruption of more complex cellular processes, such as organelle function or metabolic homeostasis.

Possible Cause A: Lysosomal Overload and Dysfunction

Dimethyl L-Cystine 2HCl is designed to enter cells and accumulate. Intracellular esterases cleave the ester groups, trapping cystine inside. This can lead to high concentrations of cystine crystallizing within the lysosomes, causing them to swell and rupture, which releases proteases and triggers apoptosis.[6] This is the same mechanism used to model the lysosomal storage disease cystinosis.[6]

Solution: Reduce Exposure Time or Use a Pulsed Dosing Strategy.

-

Actionable Step: Instead of continuous exposure, treat the cells for a shorter period (e.g., 2-4 hours) to allow for uptake, then wash the cells and replace with fresh medium.

-

Expert Insight: This "pulse-chase" approach can be sufficient to boost intracellular cysteine/glutathione levels without causing the long-term toxic accumulation in lysosomes.

Possible Cause B: Disruption of Redox Homeostasis and Ferroptosis

Cystine uptake is intricately linked to the cell's redox state. The cystine/glutamate antiporter (system xCT) is a primary route of entry.[11] Dysregulation of this system and subsequent glutathione depletion can trigger a specific form of iron-dependent, oxidative cell death called ferroptosis.[12]

Solution: Modulate Iron and Glutamate Levels.

-

Actionable Step 1: Ensure your basal medium is not excessively high in iron.

-

Actionable Step 2: If ferroptosis is suspected, you can use a specific inhibitor like ferrostatin-1 as a control to confirm the mechanism.

-

Expert Insight: This is an advanced troubleshooting step. A simpler approach is to ensure the cells are not under other metabolic stresses (e.g., glucose deprivation), as this can exacerbate cystine-induced cell death.[11]

Troubleshooting Workflow Diagram

Caption: A workflow for diagnosing cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration (Dose-Response Assay)

This protocol uses a cell viability reagent to measure the percentage of live cells after treatment with a range of Dimethyl L-Cystine 2HCl concentrations.

Materials:

-

Primary cells of interest

-

Complete culture medium (with and without 5 mM Sodium Pyruvate)

-

Dimethyl L-Cystine 2HCl

-

Sterile, buffered solvent (e.g., DPBS with HEPES)

-

96-well clear-bottom, black-walled tissue culture plates

-

Cell viability assay kit (e.g., CellTox™ Green Cytotoxicity Assay or similar calcein-AM/propidium iodide based kits)[13]

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed your primary cells in a 96-well plate at their optimal density for a 48-hour experiment. Allow them to adhere and recover for 24 hours.[14]

-

Prepare Stock Solution: Prepare a 100 mM stock solution of Dimethyl L-Cystine 2HCl in your buffered solvent. pH-adjust if necessary. Filter sterilize through a 0.22 µm filter.

-

Prepare Serial Dilutions: In your complete culture medium, prepare a series of 2X working concentrations. For example: 2 mM, 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM, and 0 µM (vehicle control).

-

Treat Cells: Carefully remove half of the medium from each well (e.g., 50 µL from a 100 µL volume). Add an equal volume (50 µL) of the 2X working solutions to the corresponding wells. This results in a final 1X concentration series.

-

Incubation: Incubate the plate for your desired endpoint (e.g., 24 or 48 hours).

-

Assess Viability: At the end of the incubation period, follow the manufacturer's instructions for your chosen viability assay. For example, add the fluorescent dye reagent, incubate for 15-30 minutes, and read the fluorescence on a plate reader.[13]

-

Data Analysis: Normalize the results to the vehicle-treated control wells (100% viability). Plot viability (%) versus concentration (log scale) to determine the EC50 (concentration that causes 50% cytotoxicity). Select a working concentration that results in >90% viability.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activation

This protocol helps determine if the observed cell death is due to apoptosis, a programmed cell death mechanism. Caspases are a family of proteases that are key executioners of apoptosis.[15][16]

Materials:

-

Cells cultured in a 96-well plate and treated as described above.

-

Caspase-Glo® 3/7 Assay (Promega) or similar fluorometric/luminometric caspase activity assay.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Prepare Assay Reagent: Prepare the caspase assay reagent according to the manufacturer's protocol.

-

Equilibrate Plate: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add Reagent: Add the caspase reagent to each well (typically in a 1:1 volume ratio with the culture medium).

-

Mix and Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Measure Signal: Read the luminescence or fluorescence using a plate reader.

-

Data Analysis: Increased signal compared to the untreated control indicates activation of caspase-3/7 and suggests an apoptotic mechanism of cell death.[17]

Proposed Mechanism of Cytotoxicity Diagram

Caption: Potential pathways of Dimethyl L-Cystine 2HCl cytotoxicity.

References

-

Lin, C.-H., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 12(1), 193. Retrieved from [Link]

-

Nishiuch, Y., et al. (1982). Cytotoxicity of cysteine in culture media. In Vitro, 18(7), 635–639. Retrieved from [Link]

-

Lin, C.-H., et al. (2022). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 12(1), 193. Retrieved from [Link]

-

Gahl, W. A., et al. (1982). Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester. Proceedings of the National Academy of Sciences, 79(14), 4446–4450. Retrieved from [Link]

-

Kim, H. J., et al. (2021). Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors. Biomolecules & Therapeutics, 29(6), 624–632. Retrieved from [Link]

-

Takeuchi, S., et al. (2013). Cystine uptake through the cystine/glutamate antiporter xCT triggers glioblastoma cell death under glucose deprivation. Cancer Science, 104(10), 1312–1319. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

-

Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 329, 76–85. Retrieved from [Link]

-

Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 3(4), 1075–1097. Retrieved from [Link]

-

Kaul, S., et al. (2003). Cystine dimethyl ester induces apoptosis through regulation of PKC-δ and PKC-ε in prostate cancer cells. Molecular and Cellular Biochemistry, 253(1-2), 49–59. Retrieved from [Link]

-

Biocompare. (2025). Perfecting Primary Cell Culture. Biocompare. Retrieved from [Link]

-

Fischer, U., et al. (2003). Caspases: pharmacological manipulation of cell death. The Journal of Clinical Investigation, 112(7), 982–991. Retrieved from [Link]

-

McIlwain, D. R., et al. (2013). Caspase Functions in Cell Death and Disease. Cold Spring Harbor Perspectives in Biology, 5(4), a008656. Retrieved from [Link]

-

Kumi-Diaka, J., et al. (2000). Caspase-3 protease activation during the process of genistein-induced apoptosis in TM4 testicular cells. Journal of Environmental Pathology, Toxicology and Oncology, 19(3), 249–256. Retrieved from [Link]

-

Kosheeka. (2024). Primary Cells Culture Tips and Tricks. Kosheeka. Retrieved from [Link]

Sources

- 1. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]

- 2. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 3. researchgate.net [researchgate.net]

- 4. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystine dimethyl ester induces apoptosis through regulation of PKC-δ and PKC-ε in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cystine uptake through the cystine/glutamate antiporter xCT triggers glioblastoma cell death under glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase-3 protease activation during the process of genistein-induced apoptosis in TM4 testicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of Dimethyl L-Cystine Dihydrochloride

Welcome to the technical support center for the synthesis of Dimethyl L-Cystine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic process. Here, we provide in-depth, experience-driven insights and troubleshooting solutions to ensure the successful and efficient synthesis of this important compound.

Introduction

Dimethyl L-Cystine Dihydrochloride is a key derivative of the amino acid L-cystine, often utilized in pharmaceutical research and development. Its synthesis, typically achieved through a Fischer esterification of L-cystine with methanol in the presence of an acid catalyst, presents several challenges that can impact yield, purity, and stability. This guide will address these critical issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Solubility of L-Cystine in Methanol

Question: I'm having difficulty dissolving L-Cystine in methanol for the esterification reaction. What can I do to improve its solubility?

Answer: This is a very common and critical first hurdle. L-cystine's zwitterionic nature and strong intermolecular hydrogen bonding contribute to its low solubility in many organic solvents, including methanol.[1]

Troubleshooting Steps:

-

Acidification is Key: The primary method to solubilize L-cystine for this reaction is through the in-situ formation of its hydrochloride salt. The addition of a strong acid catalyst, such as hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂), protonates the amino groups of L-cystine. This breaks up the zwitterionic structure and significantly increases its solubility in methanol. L-Cystine is more soluble in aqueous solutions with a pH below 2.[2] For cell culture applications, L-Cystine solutions are often prepared in 1M hydrochloric acid.[3]

-

Gradual Addition: Instead of adding all the L-cystine at once, try adding it portion-wise to the acidified methanol. This allows for more efficient dissolution of each portion before the next is introduced.

-

Gentle Heating: Applying gentle heat (e.g., 40-50°C) can aid in the dissolution process. However, be cautious not to overheat, as this can promote side reactions.

-

Agitation: Continuous and vigorous stirring is essential to facilitate the dissolution of L-cystine.

Underlying Principle: The Fischer esterification is an acid-catalyzed reaction.[4] The acid serves a dual purpose: it protonates the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol, and it protonates the amino groups, increasing the starting material's solubility.[5]

Issue 2: Incomplete Reaction and Low Yield

Question: My reaction seems to stop before all the L-cystine has been converted to the dimethyl ester, resulting in a low yield. How can I drive the reaction to completion?

Answer: The Fischer esterification is a reversible reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.

Troubleshooting Steps:

-

Excess Methanol: Utilize a large excess of methanol. This serves as both the reactant and the solvent, and its high concentration helps to drive the equilibrium forward according to Le Chatelier's principle.[5]

-

Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants. While it's challenging to remove water in this specific reaction setup, ensuring the use of anhydrous methanol and a dry reaction apparatus is crucial.

-

Sufficient Catalyst: Ensure an adequate amount of acid catalyst is used. Typically, the reaction is performed by bubbling dry HCl gas through the methanol suspension of L-cystine or by the careful addition of thionyl chloride, which reacts with methanol to generate HCl in situ.

-

Reaction Time and Temperature: The reaction may require a prolonged period to reach completion. Refluxing the reaction mixture is a common practice. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

Workflow for Fischer Esterification of L-Cystine

Caption: Fischer Esterification Workflow for Dimethyl L-Cystine 2HCl Synthesis.

Issue 3: Product Purification and Impurity Removal

Question: My final product is not pure. What are the likely impurities and how can I remove them?

Answer: Impurities can arise from unreacted starting material, side products, or degradation.

Common Impurities and Purification Strategies:

| Impurity | Potential Cause | Recommended Purification Method |

| L-Cystine (unreacted) | Incomplete reaction. | Recrystallization. Due to its poor solubility in organic solvents, L-cystine can often be removed by dissolving the crude product in a minimal amount of hot methanol and filtering while hot. The desired product will crystallize upon cooling. |

| L-Cystine Monomethyl Ester | Incomplete esterification of one of the carboxylic acid groups. | Fractional crystallization or column chromatography may be necessary for separation. |

| Products of Disulfide Bond Cleavage | Harsh reaction conditions (e.g., excessive heat or strong reducing agents). | This is less common in standard Fischer esterification but can occur. Purification would require chromatographic techniques. |

| Racemized Products (D- and meso-cystine derivatives) | Prolonged exposure to harsh acidic or basic conditions.[6] | Chiral chromatography would be required to separate these stereoisomers. It's best to avoid their formation by using milder reaction conditions. |